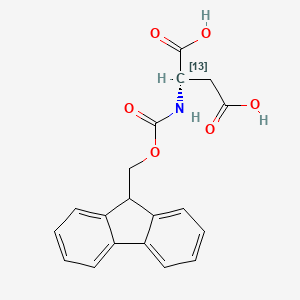

Fmoc-Asp-OH-2-13C

Description

Significance of Fmoc Chemistry in Peptide Synthesis Methodologies

The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, and Fmoc chemistry is a cornerstone of modern SPPS. altabioscience.com Introduced in the 1970s by Eric Atherton and Bob Sheppard, Fmoc-based strategies offer a milder and more versatile alternative to earlier methods, such as those using the tert-butyloxycarbonyl (Boc) protecting group. anaspec.com

In Fmoc SPPS, the Fmoc group temporarily protects the N-terminus (the amino group) of an amino acid. sigmaaldrich.com This protection is crucial to prevent unwanted side reactions and polymerization during the step-by-step assembly of the peptide chain. altabioscience.com The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com This allows for the selective removal of the Fmoc group without affecting other protecting groups on the amino acid side chains, which are designed to be cleaved under acidic conditions at the final step of the synthesis. scienceopen.com

This "orthogonality" of protecting groups is a major strength of Fmoc chemistry, enabling the synthesis of complex peptides, including those with post-translational modifications like phosphorylation or glycosylation, which might be unstable under the harsh acidic conditions required in Boc chemistry. altabioscience.com The progress of Fmoc deprotection can also be easily monitored by UV spectroscopy, as the cleaved dibenzofulvene byproduct has a strong UV absorbance. scienceopen.com

A significant challenge when using Fmoc-protected aspartic acid (Fmoc-Asp-OH) is the potential for aspartimide formation. This intramolecular side reaction is promoted by the basic conditions used for Fmoc removal and can lead to a mixture of unwanted byproducts, including β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. nih.gov The sequence of the peptide itself can influence the likelihood of this side reaction, with Asp-Gly sequences being particularly susceptible. rsc.org Researchers have developed various strategies to mitigate this issue, including the use of modified side-chain protecting groups for the aspartic acid.

Rationale for Site-Specific Carbon-13 Isotopic Labeling in Amino Acid Derivatives

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). While ¹²C is the most abundant isotope of carbon, ¹³C possesses a nuclear spin that makes it detectable by nuclear magnetic resonance (NMR) spectroscopy. spectralservice.de This property makes ¹³C a powerful, non-radioactive probe for investigating molecular structure, dynamics, and metabolism. peptide.com

Site-specific labeling, where an isotope is placed at a particular atomic position within a molecule, offers a high degree of precision in research. By incorporating an amino acid with a ¹³C label at a specific site into a peptide or protein, scientists can "turn on" an NMR signal from that exact location. nih.gov This simplifies complex NMR spectra, which can be crowded and difficult to interpret in large, uniformly labeled biomolecules. copernicus.org

For Fmoc-Asp-OH-2-13C, the label is at the Cα (alpha-carbon) position, the backbone carbon atom bonded to the amino and carboxyl groups. Placing the ¹³C label at this position is particularly useful for studying the peptide backbone's conformation, dynamics, and interactions. meihonglab.com Changes in the chemical environment around the Cα, caused by protein folding, ligand binding, or conformational changes, will be reflected in the ¹³C NMR chemical shift, providing high-resolution structural and functional information. mdpi.com

Overview of this compound as a Specialized Building Block in Chemical Biology and Material Science Research

This compound is a specialized building block designed for incorporation into synthetic peptides via Fmoc-SPPS. Its primary application is in chemical biology, specifically in NMR-based studies of peptide and protein systems. By introducing a ¹³C label at the aspartic acid Cα position, researchers can:

Probe Protein Structure and Folding: Track the local environment of a specific aspartate residue during the folding process.

Investigate Protein-Protein and Protein-Ligand Interactions: Identify the specific residues at the interface of a molecular interaction by observing changes in their NMR signals upon binding.

Characterize Enzyme Mechanisms: Study the conformational changes within an enzyme's active site, particularly if an aspartate residue is involved in catalysis.

In material science, self-assembling peptides are of growing interest for creating novel biomaterials like hydrogels. Aromatic groups, such as the Fmoc group itself, can promote the self-assembly of short peptides into fibrillar nanostructures suitable for applications like cell culture. researchgate.net The incorporation of an isotopically labeled amino acid like this compound could allow for detailed structural analysis of these self-assembled materials using solid-state NMR, providing insights into the molecular architecture and dynamics of the resulting nanostructures. nih.gov

Historical Development and Evolution of Isotope-Labeled Amino Acid Precursors

The use of isotopes as tracers in biological systems has a long history, but the synthesis of specifically labeled amino acids for biochemical and structural studies gained significant momentum with the advent of NMR spectroscopy. Early experiments in the 1950s, like the Miller-Urey experiment, demonstrated the abiotic synthesis of amino acids, laying the groundwork for understanding their prebiotic origins. nih.gov

The development of methods for producing isotopically labeled amino acids has evolved significantly. Initially, biosynthetic methods were common, where microorganisms like E. coli were grown on media containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose) and/or a ¹⁵N-labeled nitrogen source (e.g., ¹⁵N-ammonium sulfate) to produce uniformly labeled amino acids. medchemexpress.comresearchgate.net While effective for producing bulk labeled protein, this approach labels all amino acids non-specifically.

The demand for more sophisticated NMR experiments drove the development of chemical synthesis routes to produce amino acids with site-specific or residue-specific isotopic labels. nih.gov Chemical synthesis provides precise control over the position of the isotopic label, although it can be a more complex and costly process. peptide.com The evolution of protecting group strategies, particularly Fmoc chemistry, made it feasible to incorporate these precisely labeled, and often expensive, building blocks efficiently into synthetic peptides. altabioscience.com Today, a wide variety of isotopically labeled Fmoc-amino acids are commercially available, enabling highly specific and detailed investigations of biological systems. anaspec.comcortecnet.comisotope.com

Scope and Objectives of Research Utilizing this compound

Research utilizing this compound is primarily focused on obtaining high-resolution structural and dynamic information about peptides and proteins. The main objectives of such research include:

Detailed Conformational Analysis: To precisely define the backbone torsion angles (phi and psi) around a specific aspartate residue within a peptide or protein, both in solution and in the solid state.

Mapping Molecular Interfaces: To identify whether a specific aspartate residue is part of a binding site by monitoring the Cα chemical shift upon interaction with another molecule. This is crucial for drug design and understanding biological recognition.

Studying Dynamics and Flexibility: To measure the motion and flexibility of the peptide backbone at the site of the labeled aspartate. This information is vital for understanding protein function, entropy in binding, and allosteric regulation.

Elucidating Self-Assembly Mechanisms: In material science, the objective would be to use solid-state NMR to understand how individual peptide monomers containing this compound orient themselves within a larger self-assembled nanostructure, providing insights into the forces driving the assembly.

The use of this specific labeled compound allows researchers to ask very precise questions about the role of an individual aspartic acid residue, moving beyond general characterization to a detailed, site-specific understanding of molecular behavior.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₇NO₆ (with ¹³C at position 2) |

| Molecular Weight | ~356.33 g/mol |

| Appearance | Solid |

| Isotopic Purity | Typically ≥98 atom % ¹³C |

| Solubility | Soluble in organic solvents like DMF |

| Protection Group | N-α-Fmoc |

Table 2: Comparison of Commercially Available Isotopically Labeled Fmoc-Asp-OH Derivatives

| Compound Name | Label Position(s) | Primary Application Focus |

|---|---|---|

| This compound | Cα | Peptide backbone structure and dynamics |

| Fmoc-Asp-OH-1-13C | Carboxyl C | Studies of the C-terminus and peptide bond formation |

| Fmoc-Asp(OtBu)-OH (U-13C4, 15N) | Uniform ¹³C and ¹⁵N | Global structural studies, assignment of all Asp signals |

| Fmoc-Asp-OH-d3 | Deuterated side chain | Simplifying ¹H NMR spectra, studying side-chain dynamics |

Structure

2D Structure

3D Structure

Properties

CAS No. |

286460-78-4 |

|---|---|

Molecular Formula |

C19H17NO6 |

Molecular Weight |

356.3 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)butanedioic acid |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i16+1 |

InChI Key |

KSDTXRUIZMTBNV-JCETWUESSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Fmoc Asp Oh 2 13c

Precursor Selection and Design for Regioselective ¹³C Incorporation at the C2 Position

The cornerstone of synthesizing Fmoc-Asp-OH-2-¹³C is the precise and efficient incorporation of a carbon-13 isotope at the alpha-carbon (C2) of the aspartic acid backbone. The selection of the ¹³C-labeled precursor is critical and is guided by factors such as commercial availability, cost, and compatibility with the chosen synthetic route.

A common and effective strategy for introducing the ¹³C label at the C2 position is the Strecker amino acid synthesis . wikipedia.orgvaia.commasterorganicchemistry.comnih.govyoutube.com This method utilizes a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN) or hydrogen cyanide (H¹³CN), which acts as a nucleophile. The reaction typically starts with an aldehyde that will form the side chain of the resulting amino acid. For aspartic acid, a suitable starting aldehyde would be one that can be readily converted to the protected β-carboxylic acid group. The aldehyde reacts with ammonia (B1221849) and the ¹³C-labeled cyanide to form an α-aminonitrile, with the ¹³C atom now incorporated as the nitrile carbon, which will become the C2 carbon of the amino acid upon hydrolysis.

Another innovative approach involves the visible light-driven C(sp³)–H carboxylation . Recent research has demonstrated the use of near-stoichiometric amounts of sodium ¹³C-formate as a user-friendly precursor. This method generates ¹³CO₂ in situ, which is then incorporated into the C-H bond at the alpha-position of a suitable amine precursor. peptide.com

For biological or enzymatic synthesis approaches, precursors like [1-¹³C]glucose or [2-¹³C]glycerol can be used in microbial systems that have been engineered to overproduce aspartic acid. nih.gov The metabolic pathways within these organisms can be manipulated to channel the ¹³C label to the desired C2 position of aspartate. organic-chemistry.org

Table 1: Comparison of Precursors for ¹³C Labeling at the C2 Position

| Precursor | Synthetic Method | Advantages | Challenges |

|---|---|---|---|

| Potassium Cyanide (K¹³CN) | Strecker Synthesis | Direct incorporation at C2, well-established method. | High toxicity of cyanide, requires stringent safety protocols. Racemic product requires resolution. |

| Sodium ¹³C-Formate | Visible Light-Driven Carboxylation | Milder reaction conditions, use of a less hazardous precursor. | Requires specialized photocatalytic setup, method is relatively new. |

| [1-¹³C]Glucose / [2-¹³C]Glycerol | Enzymatic/Microbial Synthesis | Potentially lower cost for large-scale production, enantiomerically pure product. | Complex purification from culture media, potential for isotopic scrambling. |

Multi-Step Synthesis Pathways for Enantiopure Fmoc-Asp-OH-2-¹³C

The synthesis of enantiomerically pure Fmoc-Asp-OH-2-¹³C is a multi-step process that requires careful control over protecting group chemistry and stereochemistry.

Protection Group Chemistries for Aspartic Acid Backbone

The aspartic acid molecule contains two carboxylic acid groups (α and β) and an α-amino group, all of which require protection during synthesis to prevent unwanted side reactions. The choice of protecting groups is dictated by the principle of orthogonality, meaning each protecting group can be removed under specific conditions without affecting the others. altabioscience.com

For the α-amino group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). It is stable under the acidic conditions used to remove many side-chain protecting groups. altabioscience.com

The β-carboxylic acid of aspartic acid is commonly protected as a tert-butyl (tBu) ester (OtBu) . The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), which is often used in the final deprotection step of peptide synthesis. peptide.com A significant challenge with aspartic acid derivatives is the base-catalyzed formation of a cyclic aspartimide intermediate during Fmoc deprotection. This can lead to racemization and the formation of β-peptide linkages. uci.edu The use of the bulky OtBu group helps to sterically hinder this side reaction.

Stereochemical Control in Synthesis of Fmoc-Asp-OH-2-¹³C

Achieving the desired L-enantiomer of Fmoc-Asp-OH-2-¹³C is paramount. When using methods like the Strecker synthesis, which initially produces a racemic mixture of the ¹³C-labeled aspartic acid, a resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine, which can then be separated by crystallization.

More advanced and efficient methods involve asymmetric synthesis . This can be accomplished by using a chiral auxiliary or a chiral catalyst. For instance, in a modified Strecker synthesis, a chiral amine can be used instead of ammonia to induce stereoselectivity in the formation of the α-aminonitrile. Alternatively, asymmetric catalysis, employing chiral metal complexes or organocatalysts, can direct the reaction to favor the formation of the L-enantiomer. nih.govnih.govacs.org For example, chiral Ni(II) complexes of Schiff bases have been shown to be effective in the asymmetric synthesis of various amino acids. nih.gov

Isotopic Enrichment Methodologies at the C2 Carbon Position

The core of the synthesis is the introduction of the ¹³C isotope at the C2 position. As mentioned, the Strecker synthesis using K¹³CN is a direct method. The reaction proceeds through the formation of an α-aminonitrile intermediate, where the ¹³C from the cyanide is incorporated as the nitrile carbon. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid at C1 and the amino group at C2, with the ¹³C atom firmly positioned at the α-carbon.

A general representation of the Strecker synthesis for [2-¹³C]aspartic acid would start with a protected β-aldehyde derivative of succinic acid.

More modern methods, such as the aforementioned visible light-driven C(sp³)–H carboxylation with ¹³C-formate, offer a promising alternative with high isotopic incorporation under mild conditions. peptide.com Enzymatic methods, using enzymes like aspartate ammonia lyase, can also achieve high isotopic enrichment with excellent stereocontrol, though they may require more complex setups and purification protocols. nih.gov

The efficiency of isotopic incorporation is a key parameter. For most chemical syntheses using enriched precursors like K¹³CN, the isotopic enrichment of the final product is expected to be close to that of the starting labeled material, often exceeding 98%.

Coupling Reagent Selection for Efficient Fmoc Protection

The final step in the synthesis of the building block itself is the introduction of the Fmoc group onto the α-amino group of the [2-¹³C]aspartic acid derivative (which already has its side chain protected). This is typically achieved by reacting the amino acid with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

When this building block is subsequently used in peptide synthesis, the coupling of Fmoc-Asp(OtBu)-OH-2-¹³C to a growing peptide chain requires an activating agent to form a reactive intermediate that readily reacts with the free amino group of the peptide. The choice of coupling reagent is crucial to ensure high yields and minimize racemization.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective and widely used coupling reagents. wikipedia.orgnih.govresearchgate.net It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The presence of the nitrogen atom in the 7-azabenzotriazole ring of HATU is thought to stabilize the transition state of the coupling reaction, leading to faster reaction times and reduced epimerization compared to other reagents like HBTU or PyBOP. nih.govchemicalbook.com

Table 2: Comparison of Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Typical Base | Coupling Efficiency | Racemization Risk |

|---|---|---|---|

| HATU | DIPEA, Collidine | Very High | Very Low |

| HBTU | DIPEA, NMM | High | Low |

| PyBOP | DIPEA, NMM | High | Low |

| DIC/HOBt | - | Good | Low |

DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DIC: N,N'-Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole

Optimization of Reaction Conditions and Yields for Isotopic Labeling Efficiency

Optimizing the synthesis of Fmoc-Asp-OH-2-¹³C involves a careful balance of reaction conditions to maximize both the chemical yield and the efficiency of isotopic incorporation.

For the isotopic labeling step , particularly in a Strecker synthesis, the stoichiometry of the reactants is critical. An excess of the ¹³C-labeled cyanide source is generally avoided due to cost and safety, so reaction conditions are optimized to ensure its complete consumption. Temperature and reaction time are also key parameters; lower temperatures can sometimes improve stereoselectivity in asymmetric variants, while longer reaction times may be needed to drive the reaction to completion.

In the protection steps , the choice of solvent, base, and temperature can significantly impact the yield and purity. For instance, during the introduction of the Fmoc group with Fmoc-OSu, maintaining a slightly basic pH (around 8.5-9.5) and a low temperature initially can help to minimize side reactions.

During the coupling reaction in peptide synthesis , the concentration of reactants, the stoichiometry of the coupling reagent and base, and the reaction time are all crucial for achieving high yields. With a highly efficient reagent like HATU, coupling times can be significantly reduced, often to under an hour. uci.edu The use of a non-nucleophilic base like DIPEA or collidine is essential to prevent unwanted side reactions.

Purification at each step is critical for obtaining the final product with high purity. This is typically achieved through techniques such as extraction, crystallization, and column chromatography. ajpamc.com The final product, Fmoc-Asp-OH-2-¹³C, is characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and enrichment of the ¹³C label, and Mass Spectrometry (MS) to verify the correct mass. nih.govchempep.com Chiral High-Performance Liquid Chromatography (HPLC) is used to confirm the enantiomeric purity.

Table 3: Indicative Yields for Key Synthetic Steps

| Synthetic Step | Description | Typical Yield Range |

|---|---|---|

| Asymmetric Strecker Reaction | Formation of chiral α-aminonitrile | 60-85% |

| Nitrile Hydrolysis | Conversion to the amino acid | 70-90% |

| Side-Chain Protection (OtBu) | Esterification of the β-carboxyl group | 85-95% |

| Fmoc Protection | Protection of the α-amino group | >90% |

| HATU-mediated Coupling | Peptide bond formation | >95% |

Purification Techniques for Isotopic Purity and Chemical Homogeneity

Following the synthesis of Fmoc-Asp-OH-2-¹³C, a rigorous purification protocol is essential to ensure the final product meets the high standards required for its intended applications. The primary goals of purification are to separate the desired ¹³C-labeled product from unreacted starting materials, unlabeled species, and any side products generated during the synthesis, thereby achieving exceptional isotopic purity and chemical homogeneity.

A multi-step purification strategy is typically employed, often beginning with recrystallization . This technique leverages differences in solubility between the target compound and impurities in a chosen solvent system. By carefully controlling temperature and solvent composition, a crystalline solid of high purity can be obtained.

However, for achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This chromatographic technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. For a polar compound like Fmoc-Asp-OH-2-¹³C, reversed-phase HPLC (RP-HPLC) is highly effective. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as trifluoroacetic acid to ensure good peak shape. phenomenex.com Fractions are collected as they elute from the column, and those containing the pure product are pooled and lyophilized to yield the final, highly purified compound.

Special consideration must be given to removing potential diastereomeric impurities or byproducts from side reactions, such as aspartimide formation, which can occur during synthesis and deprotection steps. peptide.comnih.gov The high resolving power of HPLC is crucial for separating these structurally similar impurities.

| Purification Technique | Principle of Separation | Target Impurities Removed |

| Recrystallization | Differential solubility in a specific solvent system. | Unreacted starting materials, major non-polar or highly polar side products. |

| Preparative RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Unlabeled Fmoc-Asp-OH, synthetic side products, aspartimide-related impurities. peptide.com |

| Lyophilization | Freeze-drying under vacuum. | Residual solvents (e.g., water, acetonitrile) from HPLC fractions. |

Analytical Validation of Synthetic Purity and Isotopic Enrichment

Comprehensive analytical validation is required to confirm the identity, purity, and isotopic enrichment of the synthesized Fmoc-Asp-OH-2-¹³C. This involves a suite of advanced spectroscopic and chromatographic methods.

Confirming that the ¹³C isotope is located exclusively at the C-2 (α-carbon) position is the primary goal of spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR is the most direct method for confirming the site of isotopic labeling. mdpi.com In a standard ¹³C NMR spectrum of unlabeled Fmoc-Asp-OH, each unique carbon atom produces a signal. For Fmoc-Asp-OH-2-¹³C, the signal corresponding to the C-2 carbon will show a dramatically enhanced intensity relative to all other signals due to the high enrichment (typically >99%) of the ¹³C isotope at this position. frontiersin.org The chemical shift of this enhanced peak, when compared to reference spectra of L-Aspartic acid and its derivatives, provides definitive confirmation of the label's location. hmdb.ca

Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the successful incorporation of the ¹³C isotope by detecting the correct mass-to-charge ratio (m/z) of the molecule. The molecular weight of Fmoc-Asp-OH-2-¹³C is 356.33 g/mol , which is one mass unit higher than the unlabeled compound (355.32 g/mol ). This M+1 mass shift is a clear indicator of single ¹³C incorporation.

| Spectroscopic Method | Key Finding for Fmoc-Asp-OH-2-¹³C | Purpose |

| ¹³C NMR | A single, highly intense signal in the aliphatic region, corresponding to the C-2 chemical shift. mdpi.com | Confirms the precise location of the ¹³C label. |

| High-Resolution MS | Detection of a molecular ion peak at m/z corresponding to the M+1 mass of the unlabeled compound. | Confirms the incorporation of a single heavy isotope. |

Chromatographic methods are employed to quantify the chemical purity (presence of non-target substances) and the enantiomeric purity (the proportion of the desired L-enantiomer versus the D-enantiomer).

Chiral HPLC : The enantiomeric excess (e.e.) is a critical quality parameter, as the presence of the D-enantiomer can compromise peptide synthesis and biological assays. Chiral HPLC is a specialized technique that can separate enantiomers. tandfonline.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of Fmoc-Asp-OH. phenomenex.comphenomenex.com By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated. For peptide synthesis, an e.e. of ≥99.8% is often the standard. phenomenex.com

An example of chiral HPLC conditions for separating Fmoc-amino acid enantiomers is shown below.

| Parameter | Condition | Reference |

| Column | Lux 5 µm Cellulose-2 | phenomenex.com |

| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid | phenomenex.com |

| Flow Rate | 1.0 mL/min | phenomenex.com |

| Detection | UV @ 220 nm | phenomenex.com |

| Expected Result | Baseline resolution of D- and L-enantiomer peaks. | phenomenex.com |

While high-resolution MS confirms the presence of the label, more specialized mass spectrometry techniques are used to quantify the labeling efficiency, also known as isotopic enrichment. This determines the percentage of molecules in the sample that are indeed ¹³C-labeled.

Techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or high-resolution LC-MS can be used. nih.govucdavis.edu In these methods, the sample is ionized, and the mass spectrometer measures the relative abundance of the ion corresponding to the labeled compound (M+1) versus the unlabeled compound (M). acs.org The isotopic enrichment is calculated from the ratio of these peak intensities, after correcting for the natural abundance of ¹³C (approximately 1.1%). chempep.com For high-quality Fmoc-Asp-OH-2-¹³C, the isotopic enrichment is expected to be 99 atom % ¹³C or higher. sigmaaldrich.com

The analysis of the mass isotopomer distribution allows for a precise calculation of labeling efficiency. nih.gov

| Measurement | Formula | Description |

| Isotopic Enrichment (%) | [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100 | Calculates the percentage of labeled molecules in the total pool, after correction for natural abundance isotopes. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is an indispensable tool for the atomic-level characterization of molecules in solution and the solid state. For Fmoc-Asp-OH-2-¹³C, NMR is used not only to verify the chemical structure but also to confirm the exact location of the isotopic label and to study the molecule's conformation.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of Fmoc-Asp-OH-2-¹³C is characterized by distinct signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group and the aspartic acid residue.

The key feature in the ¹H-NMR spectrum that confirms the isotopic labeling at the C-2 position is the signal for the alpha-proton (α-H). This proton is directly bonded to the ¹³C-labeled carbon, resulting in a large one-bond scalar coupling (¹JCH). Consequently, the α-H signal, which would be a doublet of doublets in the unlabeled compound (due to coupling to the two diastereotopic β-protons), appears as a more complex multiplet with an additional large splitting characteristic of ¹³C-¹H coupling. Furthermore, the presence of the heavier ¹³C isotope typically induces a small upfield shift (isotope effect) on the α-H resonance compared to its unlabeled counterpart. nih.govacs.org

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for Fmoc-Asp-OH-2-¹³C

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity and Notes |

|---|---|---|

| Fmoc Aromatic | 7.60 - 7.80 | Multiplet |

| Fmoc Aromatic | 7.25 - 7.45 | Multiplet |

| Fmoc CH | 4.20 - 4.40 | Multiplet |

| Fmoc CH₂ | 4.10 - 4.30 | Multiplet |

| Asp α-H | ~4.50 | Doublet of doublets, further split by ¹³C |

| Asp β-CH₂ | 2.70 - 2.90 | Multiplet (diastereotopic protons) |

| Amide NH | ~7.50 | Doublet |

Note: Chemical shifts are solvent-dependent and are based on typical values for Fmoc-protected amino acids.

Carbon-13 NMR spectroscopy is the definitive method for confirming the site of isotopic enrichment. In a standard proton-decoupled ¹³C-NMR spectrum of Fmoc-Asp-OH-2-¹³C, the signal corresponding to the C-2 (alpha-carbon) will be dramatically enhanced in intensity compared to all other carbon signals, which appear at natural abundance (~1.1%). chempep.comfrontiersin.org This high intensity directly verifies that the compound is labeled at the intended C-2 position with high isotopic purity (typically >99 atom % ¹³C). sigmaaldrich.com The chemical shift of this carbon provides information about its sp³-hybridized environment, bonded to an amine, a carboxyl group, and the side chain.

Table 2: Typical ¹³C-NMR Chemical Shifts for Fmoc-Aspartic Acid Moiety

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 (α-C) | ~50 | Signal intensity greatly enhanced by ¹³C labeling. |

| C-1 (Carboxyl) | ~171 | Natural abundance signal. |

| C-3 (β-C) | ~36 | Natural abundance signal. |

| C-4 (Side-chain COOH) | ~173 | Natural abundance signal. |

| Fmoc Carbons | 119 - 144 | Multiple signals at natural abundance. |

Note: Chemical shifts are approximate and can vary with solvent and pH.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the detailed molecular structure. springernature.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton scalar couplings. For Fmoc-Asp-OH-2-¹³C, a COSY spectrum would display a clear cross-peak between the α-H signal and the signals of the two β-CH₂ protons, confirming their covalent connectivity. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbons with their directly attached protons. A very strong cross-peak will be observed between the ¹³C signal at ~50 ppm and the ¹H signal at ~4.50 ppm, providing unequivocal evidence that the labeled carbon is the alpha-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (2-3 bond) couplings between carbon and proton atoms. It can be used to further confirm the location of the label by showing correlations from the labeled C-2 to the β-protons and the amide proton (NH). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It is instrumental in determining the molecule's three-dimensional conformation in solution by identifying, for example, spatial correlations between protons of the bulky Fmoc group and protons on the aspartic acid backbone.

Fmoc-Asp-OH-2-¹³C is primarily designed as a building block for solid-phase peptide synthesis (SPPS). nih.govuci.edu Once incorporated into a peptide chain, the ¹³C-labeled aspartate residue becomes a powerful spectroscopic probe for solid-state NMR (ssNMR) studies. sigmaaldrich.com SSNMR is uniquely capable of providing high-resolution structural information on non-crystalline, insoluble, or aggregated samples, such as amyloid fibrils or membrane-associated peptides. nih.govspringernature.com

By using peptides synthesized with one or more specifically labeled residues like Asp-2-¹³C, ssNMR experiments can measure precise structural constraints. The ¹³C label allows for the determination of backbone torsion angles (φ, ψ) and can be used in dipolar recoupling experiments to measure internuclear distances to other labeled sites (e.g., another ¹³C or a ¹⁵N atom), thereby helping to define the peptide's secondary and quaternary structure within a larger assembly. nih.govspringernature.com

Mass Spectrometry (MS) for Isotopic Purity and Structural Integrity Verification

Mass spectrometry is a complementary technique to NMR that provides highly accurate mass information, confirming the elemental composition and isotopic enrichment of the compound.

High-Resolution Mass Spectrometry (HRMS), using techniques like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap MS, is essential for validating the identity and purity of Fmoc-Asp-OH-2-¹³C. nih.gov HRMS provides a very precise mass measurement of the molecular ion, allowing for the confident determination of its elemental formula. nih.gov

The analysis will clearly distinguish between the labeled and any residual unlabeled compound. The mass difference between ¹³C and ¹²C is approximately 1.00335 Da, a difference easily resolved by HRMS. The resulting mass spectrum will show a dominant peak for the ¹³C-containing molecule and a much smaller peak for the natural abundance species, allowing for the direct calculation of isotopic enrichment, which is expected to be ≥99%. sigmaaldrich.com

Table 3: Theoretical Exact Masses for Unlabeled and Labeled Fmoc-Asp-OH

| Species | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (Da) |

|---|---|---|

| Unlabeled | C₁₉H₁₇NO₆ | 356.1078 |

| Labeled | ¹³CC₁₈H₁₇NO₆ | 357.1111 |

Note: Masses are calculated for the protonated molecular ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Labeled Species

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. In the context of Fmoc-Asp-OH-2-¹³C, MS/MS is instrumental in elucidating fragmentation pathways and confirming the position of the isotopic label. The incorporation of a stable isotope like ¹³C at a specific position provides a distinct mass shift in any fragment ion containing that label, serving as an invaluable tool for structural confirmation and metabolic tracing. nih.gov

When the protonated molecule [M+H]⁺ of Fmoc-Asp-OH-2-¹³C is subjected to collision-induced dissociation (CID), it undergoes fragmentation at several key bonds. A primary fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the bond linking the Fmoc group to the amino acid, often resulting in a prominent ion at m/z 179, corresponding to the fluorenylmethyl cation, or at m/z 222, corresponding to the fluorenylmethoxycarbonyl group. However, the most informative fragmentation occurs within the amino acid moiety itself.

The ¹³C label at the alpha-carbon (C2) position allows for precise tracking of fragmentation pathways. For instance, the loss of water (H₂O) or formic acid (HCOOH) from the precursor ion can be monitored. Fragments that retain the alpha-carbon will exhibit a +1 Da mass shift compared to the corresponding fragments from the unlabeled (¹²C) analogue. A key diagnostic fragment for C2-labeled amino acids is the immonium ion. For aspartic acid, the immonium ion [H₂N=CH-CH₂COOH]⁺ would typically appear at m/z 88. For Fmoc-Asp-OH-2-¹³C, this fragment would be observed at m/z 89, confirming the location of the label. acs.org Utilization of low m/z fragments can be a new approach to distinguish, identify, and quantify ¹³C-amino acids labeled at various positions. nih.govacs.org

Table 1: Predicted Key Fragment Ions in MS/MS of Fmoc-Asp-OH vs. Fmoc-Asp-OH-2-¹³C

| Fragment Description | Predicted m/z (Unlabeled) | Predicted m/z (2-¹³C Labeled) | Notes |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | 356.1 | 357.1 | Precursor ion for MS/MS analysis. |

| Loss of H₂O from [M+H]⁺ | 338.1 | 339.1 | Dehydration product. |

| Loss of CO₂ from [M+H]⁺ | 312.1 | 313.1 | Decarboxylation of the side-chain carboxyl group. |

| Fluorenylmethyl Cation | 179.1 | 179.1 | Characteristic fragment of the Fmoc group; does not contain the label. |

| Aspartic Acid Immonium Ion | 88.0 | 89.0 | Diagnostic fragment containing the alpha-carbon (C2); the +1 shift confirms the label position. acs.org |

| Fragment [M+H - Fmoc-O]⁺ | 134.0 | 135.0 | The remaining aspartic acid moiety after loss of the Fmoc-O group. |

Isotope Dilution Mass Spectrometry for Absolute Quantification in Research Samples

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of molecules in complex matrices. acs.org The method relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, Fmoc-Asp-OH-2-¹³C—to a sample containing the natural, unlabeled analyte (Fmoc-Asp-OH). This labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and thus behaves identically during sample preparation, chromatography, and ionization, correcting for sample loss and matrix effects. nih.gov

The quantification is based on measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. acs.org Since the mass of Fmoc-Asp-OH-2-¹³C is shifted by +1 Da relative to the natural compound, they are easily distinguishable by a mass spectrometer. sigmaaldrich.com Typically, a highly sensitive and specific technique such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in selected reaction monitoring (SRM) mode is used. In an SRM experiment, specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled species. nih.gov

For example, one could monitor the transition of the precursor [M+H]⁺ ion to a specific fragment ion, such as the immonium ion. The ratio of the peak areas from these two transitions, combined with the known amount of the added standard, allows for the precise calculation of the absolute concentration of the native Fmoc-Asp-OH in the original sample. acs.org This "double exact matching" IDMS method provides high accuracy, making it suitable for applications such as reference material characterization and precise metabolic studies. acs.org

Table 2: Exemplary SRM Transitions for IDMS Quantification of Fmoc-Asp-OH

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition (Q1 -> Q3) |

|---|---|---|---|

| Fmoc-Asp-OH (Native) | 356.1 | 88.0 | 356.1 -> 88.0 |

| Fmoc-Asp-OH-2-¹³C (Standard) | 357.1 | 89.0 | 357.1 -> 89.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Labeled Systems

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. okstate.edu The frequencies of these vibrations are determined by the masses of the constituent atoms and the strength of the chemical bonds between them. Isotopic substitution provides a subtle but precise method to alter the mass of a specific atom without changing the molecule's electronic structure, leading to predictable shifts in vibrational frequencies. nih.gov

In Fmoc-Asp-OH-2-¹³C, the replacement of a ¹²C atom with a heavier ¹³C isotope at the alpha-carbon position results in a red-shift (a decrease in frequency) for vibrational modes involving the motion of this specific carbon atom. This isotopic shift is a definitive tool for assigning specific vibrational bands in the complex spectra of biomolecules. arxiv.orgnih.gov

Vibrational modes expected to be most affected by the 2-¹³C label include the Cα-N stretching, Cα-Cβ stretching, and Cα-C(O) stretching modes. Furthermore, coupling between these vibrations and other modes, such as the amide II band (a mix of N-H in-plane bending and C-N stretching) and the carboxylic acid C=O stretch, will also exhibit isotopic shifts. huji.ac.il For example, studies on other ¹³C-labeled amino acids have shown that the carbonyl stretch of the peptide backbone can shift to a lower energy by as much as 40 cm⁻¹. nih.gov These shifts, though small, are readily detectable with modern FT-IR and Raman spectrometers and provide unambiguous evidence for band assignments, which is crucial for studying molecular conformation and intermolecular interactions like hydrogen bonding. acs.org

Table 3: Expected Vibrational Modes Affected by 2-¹³C Labeling in Fmoc-Asp-OH

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Unlabeled) | Expected Shift with ¹³C Labeling | Primary Atomic Motions Involved |

|---|---|---|---|

| C=O Stretch (Carboxyl) | 1700-1740 | Small red-shift | C=O stretching, coupled to Cα |

| Amide II | 1510-1580 | Red-shift | N-H bending and Cα-N stretching |

| C-N Stretch | 1180-1250 | Red-shift | Cα-N stretching |

| C-C Stretch | 900-1100 | Red-shift | Cα-Cβ and Cα-C(O) stretching |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Assessment of Derivatives and Their Oligomers

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an essential tool for investigating the secondary structure and conformational changes of peptides and proteins. jst.go.jp While the introduction of a single ¹³C isotope in Fmoc-Asp-OH-2-¹³C does not alter its fundamental chirality (L-configuration) and has a negligible direct impact on the CD spectrum, the technique is paramount for studying the structures formed by its derivatives and oligomers.

Fmoc-protected amino acids, including Fmoc-Asp-OH, are known building blocks for creating self-assembling peptides that can form various secondary structures such as β-sheets, α-helices, or random coils in solution. chapman.edu These different conformations give rise to distinct CD spectra. For instance, β-peptides often exhibit a characteristic negative minimum around 214 nm, which is considered a signature for a 14-helical conformation, with the intensity of the peak correlating to the helical content. chapman.edu

By synthesizing oligomers using Fmoc-Asp-OH and its derivatives, researchers can use CD spectroscopy to assess how factors like solvent polarity, pH, or side-chain modifications influence the resulting supramolecular structure. The ability to control and verify the chiral conformation is critical in fields like materials science and drug delivery, where the three-dimensional structure of a peptide assembly dictates its function.

Table 4: Characteristic CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

| 14-Helix (β-peptide) | - | ~214 |

X-ray Crystallography for Single Crystal Structure Determination of Derivatives

The crystal structure of unlabeled Fmoc-L-aspartic acid has been determined, providing a direct model for the structure of Fmoc-Asp-OH-2-¹³C, as the isotopic substitution does not significantly alter the molecular geometry or crystal packing. nih.gov The crystallographic data reveal a monoclinic crystal system with the space group P2₁. The structure is stabilized by extensive hydrogen bonding involving the carboxylic acid groups and the N-H group of the carbamate (B1207046) linkage. Additionally, the planar fluorenyl (Fmoc) groups engage in π-π stacking interactions, which are a common and critical feature in the self-assembly of Fmoc-amino acid derivatives. researchgate.netresearchgate.net

This detailed structural information is invaluable for understanding the fundamental principles that govern the self-assembly of these molecules into larger, ordered structures like nanofibers and hydrogels. rsc.org By providing a precise atomic-level picture, X-ray crystallography serves as a crucial benchmark for validating computational models and interpreting data from other spectroscopic techniques.

Table 5: Crystallographic Data for Fmoc-L-Aspartic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 8.6539 |

| b (Å) | 7.8453 |

| c (Å) | 13.4413 |

| α (°) | 90 |

| β (°) | 106.621 |

| γ (°) | 90 |

| Z (Molecules per unit cell) | 2 |

Data obtained from the Crystallography Open Database (COD) entry 4518542 for Fmoc-L-aspartic acid. nih.gov

Applications in Peptide and Protein Chemistry Research

Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OH-2-¹³C serves as a specialized building block in the automated, stepwise construction of peptides on a solid support. nih.govcpcscientific.com The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, a key feature of the widely used Fmoc/tBu synthesis strategy. nih.govbeilstein-journals.org The incorporation of this labeled amino acid into a peptide sequence is strategically planned to introduce a ¹³C nucleus at a precise location.

The successful incorporation of any amino acid in automated SPPS hinges on achieving near-quantitative coupling efficiency at each step. americanpeptidesociety.org For Fmoc-Asp-OH-2-¹³C, the primary side-chain protecting group used is typically tert-butyl (OtBu), mirroring its unlabeled counterpart, Fmoc-Asp(OtBu)-OH. While the isotopic label itself does not alter the fundamental reactivity, the inherent chemistry of aspartic acid presents a significant challenge: aspartimide formation. acs.orgsigmaaldrich.comiris-biotech.de

Several strategies are employed in automated synthesizers to mitigate aspartimide formation and enhance coupling efficiency:

Optimized Coupling Reagents: The use of highly efficient coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is standard. americanpeptidesociety.orgnih.gov

Modified Deprotection Conditions: Reducing the exposure time to piperidine (B6355638) or using a weaker base like piperazine (B1678402) can suppress the side reaction. utoronto.ca Another approach involves adding an acidic additive, such as formic acid or HOBt (Hydroxybenzotriazole), to the piperidine solution to lower its basicity. iris-biotech.deissuu.com

Bulky Side-Chain Protecting Groups: Employing sterically hindered side-chain protecting groups in place of OtBu, such as 3-methyl-pent-3-yl ester (OMpe) or 9-fluorenylmethyl (Bno), has been shown to significantly reduce aspartimide formation by sterically shielding the β-carboxyl group. sigmaaldrich.comresearchgate.net

The table below summarizes findings from a comparative study on a model peptide (VKDGYI), illustrating the impact of the aspartic acid side-chain protecting group on the formation of aspartimide-related byproducts after prolonged exposure to basic conditions, simulating numerous deprotection cycles.

| Fmoc-Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | D-Aspartate (%) |

| Fmoc-Asp(OtBu)-OH | 68.9 | 16.7 | 10.8 |

| Fmoc-Asp(OMpe)-OH | 88.3 | 2.5 | 3.6 |

| Fmoc-Asp(OBno)-OH | 90.1 | 0.9 | 1.8 |

This interactive table demonstrates the effectiveness of using bulkier side-chain protecting groups to suppress aspartimide formation, a key consideration for maximizing the yield when using expensive Fmoc-Asp-OH-2-¹³C.

Fmoc-Asp-OH-2-¹³C is a valuable component in the synthesis of structurally and functionally complex biomolecules.

Complex Peptides: In the synthesis of long or complex peptides, site-specific labeling with Fmoc-Asp-OH-2-¹³C allows for subsequent structural or dynamic analysis of a specific region of the molecule by NMR. nih.govrsc.org

Peptidomimetics: These are molecules designed to mimic natural peptides but with modified structures to improve properties like stability or bioavailability. nih.govnih.govlongdom.org Fmoc-Asp-OH-2-¹³C can be incorporated into a peptidomimetic sequence to provide a non-invasive probe for studying its conformation and interaction with its biological target. researchgate.net

Peptide-Drug Conjugates (PDCs): PDCs link a cytotoxic drug to a targeting peptide, which directs the drug to cancer cells. nih.gov The side chain of aspartic acid is a common attachment point for linkers and drugs. researchgate.net Synthesizing the peptide portion with Fmoc-Asp-OH-2-¹³C enables detailed NMR studies of the peptide-linker-drug conjugate, helping to understand how the conjugation affects the peptide's structure and dynamics. biosyn.com

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is dictated by the three-dimensional structure of the molecule. nih.govillinois.edu The ¹³Cα chemical shift, in particular, is strongly correlated with the backbone dihedral angles (φ and ψ) that define a peptide's secondary structure (e.g., α-helix vs. β-sheet). nih.govnih.gov

By strategically placing Fmoc-Asp-OH-2-¹³C within a synthetic peptide, the ¹³Cα nucleus serves as a precise and localized conformational probe. rsc.orgmdpi.com Changes in the NMR spectrum of this specific carbon can report on:

Local secondary structure at the Asp residue.

Conformational changes induced by solvent conditions, temperature, or binding events.

The structural integrity of a specific domain within a larger synthetic protein.

This site-specific approach simplifies otherwise complex NMR spectra, allowing researchers to focus on the structural characteristics of a single, predetermined point in the peptide chain. nih.govnih.gov

Mechanistic Investigations Utilizing Fmoc Asp Oh 2 13c As a Probe

Enzyme Mechanism Elucidation via Isotopic Labeling of Substrates or Inhibitors

The use of substrates labeled with stable isotopes is a cornerstone of modern enzymology. Fmoc-Asp-OH-2-13C, once deprotected to release the labeled aspartic acid, can be introduced into enzymatic systems to probe the intricacies of catalysis. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can then be used to follow the 13C label, providing a clear picture of the carbon flow and molecular transformations.

Tracing Carbon Flow in Enzymatic Reactions Involving Aspartic Acid Residues

Isotopically labeled aspartate is instrumental in mapping metabolic pathways and understanding the flux of carbon through central metabolic networks. When cells are supplied with 13C-labeled aspartate, the label is incorporated into various downstream metabolites. By analyzing the distribution of the 13C label in these products, the activity of different metabolic pathways can be quantified.

For instance, 13C-labeled aspartate has been used to investigate anaplerotic and cataplerotic fluxes in the tricarboxylic acid (TCA) cycle, which are crucial for maintaining the pool of cycle intermediates for biosynthesis and energy production. In cardiac myocytes, the incorporation of 13C from labeled aspartate into pyrimidines has been used to assess the contributions of mitochondrial-derived intermediates to nucleotide synthesis. Similarly, in cancer cells, tracing 13C from glutamine to aspartate is a common method to study the metabolic reprogramming that supports proliferation, particularly under hypoxic conditions.

Table 1: Representative Applications of 13C-Labeled Aspartate in Tracing Carbon Flow

| Biological System | Pathway Investigated | Key Findings |

|---|---|---|

| Cardiac Myocytes | Pyrimidine (B1678525) Synthesis | High glycolytic rates can limit the incorporation of glucose-derived carbon into aspartate and subsequently into pyrimidines. |

| Cancer Cells | Aspartate Biosynthesis | Under hypoxia, cancer cells can rely on alternative pathways, such as macropinocytosis of extracellular proteins, to overcome limitations in aspartate synthesis. |

Investigating Catalytic Intermediates and Transition States with Isotopic Perturbations

The presence of a 13C label can be used to detect and characterize transient intermediates in an enzyme's catalytic cycle. For example, in the study of asparaginase, an enzyme that hydrolyzes asparagine to aspartate and ammonia (B1221849), isotopic exchange studies have been crucial. The enzyme has been shown to catalyze the incorporation of 18O from labeled water into aspartic acid. This finding supports a mechanism involving a β-aspartyl-enzyme intermediate, where the side-chain carboxyl group of an aspartate residue in the enzyme's active site forms a covalent bond with the substrate. The use of 13C-labeled aspartate in conjunction with NMR spectroscopy could further probe the structure and dynamics of such intermediates.

Kinetic Isotope Effects (KIE) Studies for Rate-Limiting Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of an enzymatic reaction. It is measured as the ratio of the reaction rate for a substrate with a lighter isotope (e.g., 12C) to that of a substrate with a heavier isotope (e.g., 13C). A KIE value greater than 1 indicates that the bond to the isotopic atom is being broken or formed in the rate-limiting step of the reaction.

Studies on aspartate β-decarboxylase, which catalyzes the conversion of aspartate to alanine, have utilized 13C KIE measurements to probe the reaction mechanism. By measuring the KIE at the C4 carboxyl carbon, researchers have determined that the decarboxylation step is partially, but not entirely, rate-limiting. The pH dependence of the KIE provided further insights into the protonation states of key residues in the active site.

Similarly, for aspartate transcarbamoylase, which is involved in pyrimidine biosynthesis, 13C KIEs have been used to elucidate its kinetic mechanism. The variation of the KIE with the concentration of aspartate was consistent with an ordered binding mechanism where carbamoyl (B1232498) phosphate (B84403) binds first.

Table 2: 13C Kinetic Isotope Effects in Aspartate-Utilizing Enzymes

| Enzyme | Isotopic Position | KIE (12k/13k) | Mechanistic Implication |

|---|---|---|---|

| Aspartate β-decarboxylase | C4 | 1.0099 ± 0.0002 | Decarboxylation is partially rate-limiting. science.gov |

Reaction Mechanism Studies in Organic Synthesis and Catalysis

While the use of this compound is well-established in the synthesis of isotopically labeled peptides for proteomics and structural biology, its application as a mechanistic probe in synthetic organic chemistry is less documented in readily available literature. However, the principles of isotopic labeling provide a clear framework for how this compound could be a valuable tool for such investigations.

Following Carbon Rearrangements in Complex Chemical Transformations

In organic synthesis, complex molecules are often constructed through sequences of reactions that may involve skeletal rearrangements. Tracing the path of individual carbon atoms through these transformations can be challenging. By incorporating this compound into a synthetic route, the 13C label at the α-carbon can act as a beacon. The position of the label in the final product, as determined by 13C NMR spectroscopy, would provide definitive evidence for or against a proposed rearrangement mechanism.

A pertinent area of investigation is the study of side reactions in peptide synthesis, such as the formation of aspartimide. This side reaction involves the cyclization of an aspartic acid residue to form a five-membered succinimide (B58015) ring, which can then reopen to give both the desired α-peptide and an undesired β-peptide isomer, often with racemization. By synthesizing a peptide with this compound, one could precisely follow the fate of the α-carbon. For example, if a rearrangement were to occur that involved the α-carbon becoming part of the peptide backbone in the β-peptide, this would be readily observable through 13C NMR analysis of the product mixture. This would allow for a more detailed understanding of the conditions that promote or suppress such rearrangements.

Elucidation of Stereochemical Pathways and Reaction Stereoselectivity

The stereochemical outcome of a reaction is a critical aspect of its mechanism. Isotopic labeling can be a subtle but powerful tool for elucidating stereochemical pathways. While not directly reporting on stereochemistry in the way that chiral chromatography or polarimetry does, it can be used in conjunction with these techniques to provide mechanistic clarity.

For instance, in a reaction where the stereocenter at the α-carbon of an aspartic acid derivative is affected, the use of this compound could help to distinguish between different mechanistic possibilities. If a reaction proceeds through a symmetrical intermediate, such as an enolate, any stereochemical information at the α-carbon would be lost, leading to racemization. By using a 13C-labeled substrate and analyzing the products, one could correlate the loss of stereochemical purity with specific reaction conditions.

Furthermore, in reactions involving the formation or cleavage of bonds at the α-carbon, the KIE can provide information about the transition state geometry, which is intimately linked to the stereochemical course of the reaction. While direct examples involving this compound in stereoselectivity studies in organic synthesis are not prominent in the literature, the principles are well-established. The application of this labeled compound could provide valuable insights into the mechanisms of stereoselective reactions involving aspartic acid derivatives.

Probing Ligand Binding and Catalytic Cycles in Metalloenzymes

Aspartate residues are frequently found in the active sites of metalloenzymes, where they can act as ligands to the metal ion or participate in substrate binding and catalysis. The introduction of Fmoc-Asp-OH-2-¹³C into a metalloenzyme allows for detailed mechanistic studies. The ¹³C label at the Cα position is particularly sensitive to changes in the local electronic environment.

Upon binding of a substrate or inhibitor to the metalloenzyme, conformational changes in the active site can alter the chemical shift of the ¹³C-labeled aspartate, which can be monitored by ¹³C-NMR. This provides valuable information on the interactions between the aspartate residue and the bound ligand.

Furthermore, during the catalytic cycle, the aspartate residue may undergo changes in its protonation state or coordination to the metal center. These events directly influence the ¹³C-NMR signal of the labeled Cα, providing insights into the step-by-step mechanism of the enzymatic reaction. For instance, in enzymes like aspartate aminotransferase, heavy atom isotope effects at the C2 position of aspartate have been used to dissect the rate-limiting steps of the reaction, such as Cα-H bond cleavage and ketimine hydrolysis. nih.gov While not involving Fmoc-Asp-OH-2-¹³C directly, these studies highlight the utility of a ¹³C label at this specific position.

Quantum chemical studies have also emphasized the critical role of aspartate residues in the active sites of metalloenzymes, where their positioning can be crucial for the catalytic mechanism. acs.org The ability to introduce a ¹³C label at the C2 position provides an experimental handle to validate and refine such computational models.

Table 1: Hypothetical ¹³C-NMR Chemical Shift Changes of a 2-¹³C-Labeled Aspartate Residue in a Metalloenzyme upon Ligand Binding

| State of the Metalloenzyme | Ligand | ¹³C Chemical Shift of Asp-Cα (ppm) | Change in Chemical Shift (Δδ ppm) | Interpretation |

| Apo-enzyme | None | 175.2 | - | Reference state |

| Enzyme-Substrate Complex | Substrate A | 176.5 | +1.3 | Substrate binding induces a conformational change affecting the aspartate residue. |

| Enzyme-Inhibitor Complex | Inhibitor B | 174.8 | -0.4 | Inhibitor binding alters the electronic environment of the aspartate residue. |

Biochemical Pathway Analysis in Model Systems

The use of ¹³C-labeled amino acids is a cornerstone of metabolic flux analysis, allowing researchers to trace the flow of carbon atoms through complex biochemical networks. nih.govresearchgate.net Fmoc-Asp-OH-2-¹³C, after deprotection to yield 2-¹³C-aspartic acid, can be introduced into various model systems to investigate metabolic pathways.

In Vitro Reconstruction and Analysis of Metabolic Cycles

In vitro systems, composed of purified enzymes, allow for the detailed analysis of specific metabolic cycles without the complexity of the cellular environment. By introducing 2-¹³C-aspartic acid into a reconstituted pathway, such as the tricarboxylic acid (TCA) cycle, the fate of the labeled carbon can be traced. Aspartate can enter the TCA cycle via transamination to oxaloacetate. The ¹³C label at the C2 position of aspartate would then be incorporated into specific positions of TCA cycle intermediates. Analysis of these intermediates by MS or NMR reveals the activity of the reconstituted cycle and can help identify any alternative or unexpected reactions.

Table 2: Expected ¹³C Labeling Patterns in TCA Cycle Intermediates from [2-¹³C]-Aspartate

| Metabolite | Labeled Carbon Position(s) | Analytical Technique |

| Oxaloacetate | C2 | MS, NMR |

| Citrate | C2 | MS, NMR |

| α-Ketoglutarate | C2 | MS, NMR |

| Succinyl-CoA | C2 | MS, NMR |

| Fumarate | C2, C3 | MS, NMR |

| Malate | C2 | MS, NMR |

Cell-Free System Studies of Macromolecular Synthesis and Degradation

Cell-free protein synthesis (CFPS) systems provide a powerful platform for producing proteins and studying the translational machinery. nih.govoup.com Fmoc-Asp-OH-2-¹³C can be a precursor for the synthesis of ¹³C-labeled aspartyl-tRNA, which is then used in a CFPS system to produce a protein with a ¹³C-labeled aspartate at a specific site. This allows for the study of protein folding and dynamics using NMR spectroscopy.

Conversely, these systems can be adapted to study protein degradation. A protein containing a 2-¹³C-labeled aspartate can be introduced into a cell-free degradation system, such as a reticulocyte lysate. springernature.com By monitoring the disappearance of the full-length protein and the appearance of labeled peptide fragments over time using MS, the kinetics and mechanism of proteasomal or other proteolytic degradation pathways can be investigated.

Investigation of Biosynthetic Routes in Microorganisms and Plant Systems

Feeding microorganisms or plant cell cultures with ¹³C-labeled precursors is a common method to elucidate biosynthetic pathways. nih.govresearchgate.net After deprotection, 2-¹³C-aspartic acid can be supplied to these systems to trace its incorporation into various metabolites. Aspartate is a precursor for several other amino acids, including lysine, methionine, threonine, and isoleucine, as well as for pyrimidines. nih.govnih.govmdpi.com

By isolating and analyzing the labeling patterns of these downstream metabolites using GC-MS or LC-MS, the activity of these biosynthetic pathways can be quantified. nih.govresearchgate.net For example, tracing the ¹³C label from the C2 position of aspartate into the carbon skeletons of these other amino acids can confirm the established pathways and potentially uncover novel biosynthetic routes or metabolic channeling. In plants, aspartate-derived amino acid biosynthesis is of particular interest for improving the nutritional quality of crops. researchgate.netnih.gov

Computational and Theoretical Studies on Fmoc Asp Oh 2 13c and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical methods are instrumental in determining the fundamental electronic properties and structural characteristics of molecules. For Fmoc-Asp-OH-2-13C, these calculations are particularly relevant for predicting spectroscopic parameters and understanding conformational preferences.

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction (e.g., Chemical Shifts, Coupling Constants)

Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting various spectroscopic parameters, including NMR chemical shifts and coupling constants duke.eduscience.govnrel.gov. Studies involving Fmoc-protected amino acids have demonstrated that DFT calculations can accurately reproduce experimental NMR data, particularly for ¹³C and ¹⁷O nuclei rsc.orgcornell.eduualberta.ca. The ¹³C label at the 2-position of the aspartic acid side chain in this compound makes its precise chemical shift prediction a key aspect of its characterization. The agreement between calculated and experimental chemical shifts validates the accuracy of the computational models and aids in the unambiguous assignment of signals in NMR spectra duke.edunrel.gov.

Table 1: Representative DFT Accuracy for ¹³C Chemical Shift Prediction

| DFT Functional | Basis Set | Typical MAE (ppm) | Reference |

| B3LYP | 6-31G(d) | 2-4 | duke.edunrel.gov |

| mPW1PW91 | 6-311+G(2d,p) | 1.5-2.5 | github.io |

| O3LYP | aug-cc-pVDZ | 1-2 | science.gov |

Note: These values represent the general accuracy of DFT methods for ¹³C chemical shift prediction in organic molecules. Specific experimental vs. calculated values for this compound are not explicitly detailed in the provided snippets for this table.

Ab Initio Calculations for Conformational Energy Landscapes and Stereoisomer Stability

Ab initio methods, which solve the electronic Schrödinger equation from first principles, are employed to explore the conformational space of molecules and determine the relative stability of different isomers. For this compound, ab initio calculations can map out the potential energy surface, identifying low-energy conformers that arise from rotations around single bonds in the backbone, side chain, and the Fmoc protecting group. These calculations are crucial for understanding how the molecule's three-dimensional structure influences its chemical and physical properties acs.orgresearchgate.netresearchgate.netchemrxiv.org. While specific ab initio studies focused solely on this compound's conformational landscape are not detailed in the provided search results, such calculations on related Fmoc-amino acids and peptides reveal distinct energy minima corresponding to different spatial arrangements researchgate.netresearchgate.net. The ¹³C label does not directly influence the conformational energy landscape but serves as a spectroscopic probe to validate the computed structures.

Table 2: Hypothetical Conformational Energy Landscape for a Representative Fmoc-Amino Acid

| Conformer Description | Relative Energy (kJ/mol) | Stability Notes |

| This compound (Conformer A) | 0.0 | Global minimum, extended side chain |

| This compound (Conformer B) | 2.5 | Local minimum, side chain folded towards Fmoc |

| This compound (Conformer C) | 4.8 | Local minimum, different backbone torsion angles |

| This compound (Conformer D) | 7.1 | High-energy, sterically strained conformation |

Note: These values are hypothetical and illustrative of the output from ab initio conformational analysis. Actual values would depend on the specific computational methodology and the molecule's structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Labeled Systems

Molecular Dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, allowing researchers to study dynamic processes, conformational changes, and interactions in solution or within larger molecular assemblies. For this compound, MD simulations can reveal how the molecule behaves dynamically, how the ¹³C label is positioned during these motions, and how it interacts with its environment.

Simulations of this compound in Solution and in Peptide Contexts

MD simulations have been extensively employed to study the self-assembly and behavior of Fmoc-protected amino acids and peptides in various solvents rsc.orgnih.govresearchgate.nettorvergata.it. These simulations, often using explicit solvent models, allow for the observation of molecular motions, aggregation tendencies, and the influence of solvent on structure rsc.orgnih.govresearchgate.net. While specific MD simulations for this compound are not detailed in the provided snippets, studies on similar Fmoc-amino acids demonstrate the capability of MD to capture dynamic processes such as the formation of ordered nanostructures driven by π-π stacking of Fmoc groups and hydrogen bonding rsc.orgnih.govresearchgate.net. The ¹³C label in this compound acts as a passive marker, enabling experimental NMR data to be correlated with the simulated dynamic behavior.

Predicting Conformational Transitions and Ligand Binding Modes of Labeled Biomolecules

When this compound is incorporated into larger biomolecules, MD simulations can predict how these systems undergo conformational transitions or interact with ligands. By simulating the dynamic behavior of the labeled peptide or protein, researchers can gain insights into how the aspartic acid residue and its ¹³C label participate in or are affected by these processes. The ¹³C label provides a means to experimentally validate the predicted conformational states and dynamics through NMR spectroscopy, bridging the gap between simulation and reality nih.govmedchemexpress.com. MD can reveal subtle changes in side-chain orientation or backbone flexibility that are critical for understanding protein function and ligand recognition.

Analysis of Solvent Effects and Intermolecular Interactions

MD simulations are vital for analyzing the complex interplay between a molecule, its solvent, and other interacting species. For this compound, these simulations can elucidate the role of solvent molecules in stabilizing or destabilizing structures, forming hydrogen bonds, or mediating intermolecular interactions like the π-π stacking of Fmoc groups rsc.orgnih.govresearchgate.net. Studies have shown how water molecules can influence aggregation and solvation shells rsc.orgnih.govresearchgate.net. Furthermore, MD can provide dynamic configurations that can be used as input for more accurate quantum chemical calculations of spectroscopic properties, thereby capturing the influence of the surrounding medium on chemical shifts github.io. The ¹³C label itself does not typically participate directly in these interactions but its presence allows for experimental verification of the simulated environmental effects.

Advanced Research Applications and Methodological Innovations

Development of Novel Isotopic Labeling Strategies Incorporating Aspartic Acid

The synthesis and application of isotopically labeled amino acids like Fmoc-Asp-OH-2-13C are central to developing advanced strategies in peptide research. The precise incorporation of 13C at specific positions, such as the C2 of aspartic acid, allows for site-specific tracking and analysis. This is crucial for methodologies that rely on mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate peptide structure, dynamics, and interactions. Researchers are continuously exploring new synthetic routes to achieve high isotopic purity and chemical yield for such labeled building blocks, ensuring their reliability in complex experimental setups chempep.comeuropa.eucreative-biostructure.com. The development of these labeled amino acids is a foundational step for many downstream applications, enabling the creation of sophisticated analytical probes.

Integration into Multi-Isotope Labeling Schemes for Enhanced Information Content in Complex Systems

This compound can be integrated into multi-isotope labeling schemes to provide richer datasets for analyzing complex biological systems. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize the mass difference introduced by isotopes like 13C and 15N to quantify protein abundance and turnover in living cells acs.orgthermofisher.comnih.govthermofisher.comckgas.comsigmaaldrich.com. By incorporating this compound into such schemes, researchers can achieve highly specific quantitative comparisons, for instance, by tracking the metabolic fate of aspartic acid-containing peptides or proteins. This allows for enhanced information content in proteomic studies, enabling detailed analyses of cellular processes, disease mechanisms, and drug responses. The ability to combine different isotopic labels (e.g., 13C and 15N) on various amino acids within the same experiment further amplifies the depth of quantitative and qualitative insights obtainable from complex biological samples chempep.comacs.orgchempep.comrsc.org.

Data Table 1: SILAC Labeling Principle with this compound

| Feature | Unlabeled Aspartic Acid | This compound |

| Isotopic Composition | Natural abundance (12C) | Enriched with 13C at the C2 position of Asp residue |

| Mass Difference | Baseline | +1.00 Da (relative to natural abundance 12C at C2) |

| Application | Control/Reference | Quantitative proteomics, metabolic tracing |

| Analytical Technique | Mass Spectrometry | Mass Spectrometry (MS), NMR Spectroscopy |

| Information Gained | Baseline protein levels | Relative protein abundance, metabolic flux |

Application in Supramolecular Chemistry and Self-Assembly Studies

The precise structural and dynamic information obtainable from isotopic labels makes this compound invaluable in supramolecular chemistry and studies of peptide self-assembly. By incorporating this labeled residue into self-assembling peptide sequences, researchers can employ techniques like NMR spectroscopy to gain detailed insights into the formation, structure, and stability of supramolecular architectures nih.govrsc.orgnih.govmdpi.comresearchgate.netlu.se.

Probing Interactions in Hydrogen-Bonded Networks and Self-Assembled Structures

The 13C label in this compound can serve as a specific reporter for structural changes within hydrogen-bonded networks and self-assembled peptide structures. NMR studies can detect subtle chemical shift perturbations or changes in relaxation rates of the 13C-labeled carbon atom, which are indicative of its involvement in hydrogen bonding or conformational changes within the assembled state nih.govlu.semdpi.commdpi.comresearchgate.net. This site-specific information is critical for understanding the driving forces behind peptide self-assembly, such as the formation of β-sheets or other ordered structures, and for mapping the precise interactions that stabilize these assemblies nih.govnih.govlu.semdpi.com. For instance, changes in the 13C chemical shift of the aspartic acid residue can reveal its participation in inter-strand hydrogen bonds within β-sheet structures researchgate.net.

Investigating Molecular Recognition Processes and Host-Guest Chemistry

In molecular recognition and host-guest chemistry, this compound can be used to probe binding events at a molecular level. When incorporated into a peptide that acts as a host or a recognition element, the 13C label can report on conformational changes in the aspartic acid residue upon binding to a guest molecule or target. This is typically achieved through NMR spectroscopy, where changes in the chemical environment of the 13C nucleus can be directly observed, providing evidence for specific interactions and binding affinities mdpi.com. Such studies are essential for designing peptides with tailored recognition properties for applications in sensing, catalysis, or targeted drug delivery.

Microfluidic and High-Throughput Screening Approaches for Labeled Compounds in Reaction Discovery